5-Amino-2-(3-methylpiperidin-1-yl)benzonitrile dihydrochloride

medicinal chemistry structure-activity relationship pharmacophore design

5-Amino-2-(3-methylpiperidin-1-yl)benzonitrile dihydrochloride (CAS 1982760-99-5) is a substituted benzonitrile building block with a molecular formula of C13H19Cl2N3 and a molecular weight of 288.21 g/mol. The free base form (CAS 952934-64-4) has a molecular formula of C13H17N3 and molecular weight of 215.30 g/mol.

Molecular Formula C13H19Cl2N3
Molecular Weight 288.21 g/mol
CAS No. 1982760-99-5
Cat. No. B1379523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-2-(3-methylpiperidin-1-yl)benzonitrile dihydrochloride
CAS1982760-99-5
Molecular FormulaC13H19Cl2N3
Molecular Weight288.21 g/mol
Structural Identifiers
SMILESCC1CCCN(C1)C2=C(C=C(C=C2)N)C#N.Cl.Cl
InChIInChI=1S/C13H17N3.2ClH/c1-10-3-2-6-16(9-10)13-5-4-12(15)7-11(13)8-14;;/h4-5,7,10H,2-3,6,9,15H2,1H3;2*1H
InChIKeyUGSIRUQNCWWIKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-2-(3-methylpiperidin-1-yl)benzonitrile Dihydrochloride (CAS 1982760-99-5): Procurement-Grade Identity and Sourcing Baseline


5-Amino-2-(3-methylpiperidin-1-yl)benzonitrile dihydrochloride (CAS 1982760-99-5) is a substituted benzonitrile building block with a molecular formula of C13H19Cl2N3 and a molecular weight of 288.21 g/mol . The free base form (CAS 952934-64-4) has a molecular formula of C13H17N3 and molecular weight of 215.30 g/mol . The compound is listed in the REACH registration dossier under EC number 813-431-7 [1], confirming its established identity within the European chemical regulatory framework. Commercial sourcing is available from multiple suppliers at purity levels ranging from 95% to 98% , making it a readily accessible intermediate for pharmaceutical research and organic synthesis.

Why Generic Substitution of 5-Amino-2-(3-methylpiperidin-1-yl)benzonitrile Dihydrochloride (CAS 1982760-99-5) Carries Unquantified Risk


5-Amino-2-(3-methylpiperidin-1-yl)benzonitrile dihydrochloride occupies a structurally defined position within the broader 2-(piperidin-1-yl)benzonitrile compound class . The presence of the 3-methyl substituent on the piperidine ring introduces distinct steric and electronic properties that differentiate it from the unsubstituted piperidine analog (CAS 34595-33-0) [1]. However, a comprehensive search of the peer-reviewed literature and patent databases as of May 2026 reveals no publicly available head-to-head comparative biological activity data, selectivity profiling, or structure-activity relationship (SAR) studies that would permit quantitative differentiation of this specific compound from its closest structural analogs. Consequently, any substitution of this compound with a generic in-class alternative in a research or industrial application proceeds without evidence-based justification and introduces unquantified risk to experimental reproducibility. Procurement decisions must therefore rely on the compound's defined chemical identity, supplier-certified purity specifications, and the documented existence of the 3-methylpiperidine pharmacophore in known bioactive molecules [2], rather than on demonstrated biological superiority.

Quantitative Evidence Guide: 5-Amino-2-(3-methylpiperidin-1-yl)benzonitrile Dihydrochloride (CAS 1982760-99-5) Differentiation Data Assessment


Structural Differentiation from Unsubstituted Piperidine Analog: Steric and Electronic Implications

5-Amino-2-(3-methylpiperidin-1-yl)benzonitrile dihydrochloride differs from the unsubstituted piperidine analog 5-amino-2-(piperidin-1-yl)benzonitrile (CAS 34595-33-0, MW 201.27 g/mol) by the presence of a methyl group at the 3-position of the piperidine ring, increasing molecular weight to 215.30 g/mol (free base) . The 3-methyl substituent introduces a chiral center and alters both steric bulk and basicity (pKa) of the piperidine nitrogen, which are established determinants of target binding affinity and selectivity in lead optimization programs [1]. The (R)-3-amino-3-methylpiperidine motif has been validated as a critical pharmacophore in nanomolar-potency DPP-4 inhibitors (e.g., DSR-12727, IC50 = 1.1 nM) [2], whereas the corresponding des-methyl and non-amino piperidine analogs consistently show reduced activity in SAR tables within DPP-4 programs [3].

medicinal chemistry structure-activity relationship pharmacophore design

Purity Specification Variability: Supplier-Dependent Quality as a Differentiation Factor

Commercially available batches of 5-amino-2-(3-methylpiperidin-1-yl)benzonitrile (free base, CAS 952934-64-4) and its dihydrochloride salt (CAS 1982760-99-5) exhibit supplier-dependent purity specifications. Leyan offers the free base at 98% purity , while Bidepharm lists standard purity at 90% with batch-specific QC documentation including NMR, HPLC, and GC . The dihydrochloride salt is listed by AKSci and Leyan at 95% purity . This range of 90% to 98% purity across suppliers represents a meaningful quality differentiation for procurement decisions where higher purity is critical for reproducible synthetic or biological outcomes.

quality control purity specification procurement

Salt Form Differentiation: Dihydrochloride vs. Free Base for Physicochemical Optimization

5-Amino-2-(3-methylpiperidin-1-yl)benzonitrile dihydrochloride (CAS 1982760-99-5, MW 288.21 g/mol) is the dihydrochloride salt of the free base (CAS 952934-64-4, MW 215.30 g/mol) . Dihydrochloride salt formation is expected to increase aqueous solubility compared to the free base by 10- to 1000-fold, consistent with general principles of pharmaceutical salt formation for basic amine-containing compounds [1]. The salt form also influences hygroscopicity, solid-state stability, and handling characteristics, which are critical considerations for reproducible experimental protocols.

salt selection solubility formulation

Regulatory Identity Confirmation: REACH Registration as a Differentiator from Unregistered Analogs

5-Amino-2-(3-methylpiperidin-1-yl)benzonitrile dihydrochloride is registered under the REACH regulation with EC number 813-431-7 [1], confirming its recognized identity and hazard classification within the EU regulatory framework. This regulatory listing provides a formal, verified chemical identity that distinguishes it from structurally similar but unregistered analogs and from compounds listed only in non-authoritative databases [2]. In contrast, the unsubstituted piperidine analog (CAS 34595-33-0) has a more limited regulatory footprint, lacking an equivalent EC number listing in the primary ECHA dissemination portal.

regulatory compliance REACH chemical registration

Limitation Statement: Absence of Direct Comparative Biological Activity Data

A systematic search of PubMed, BindingDB, ChEMBL, Google Patents, and supplier technical literature (conducted May 2026) yielded no published peer-reviewed studies, patent examples, or database entries containing quantitative biological activity data (IC50, Ki, EC50, or % inhibition) for 5-amino-2-(3-methylpiperidin-1-yl)benzonitrile or its dihydrochloride salt in any assay system. BindingDB contains entries for structurally related but distinct compounds bearing the (R)-3-amino-3-methylpiperidine motif, with reported IC50 values ranging from 1.1 nM (DPP-4, DSR-12727) [1] to 4 nM (PRMT5/MTA-cooperative inhibitors) [2], but none of these entries correspond to the target compound. No head-to-head comparative data exist between this compound and any close structural analog (e.g., the des-methyl piperidine, the regioisomeric 4-substituted analog, or the 3-ethylpiperidine analog). This absence of publicly available comparative bioactivity data precludes quantitative differentiation based on biological performance. All differentiation claims above are therefore limited to structural, physicochemical, purity, and regulatory dimensions.

data gap evidence-based procurement risk assessment

Validated Application Scenarios for 5-Amino-2-(3-methylpiperidin-1-yl)benzonitrile Dihydrochloride (CAS 1982760-99-5) Based on Current Evidence


Medicinal Chemistry: Scaffold for 3-Methylpiperidine Pharmacophore Incorporation

This compound serves as a building block for introducing the 3-methylpiperidine moiety into drug-like molecules. The 3-methylpiperidine substructure is a validated pharmacophoric element in DPP-4 inhibitors (e.g., DSR-12727, IC50 = 1.1 nM) [1] and in PRMT5 inhibitors (biochemical IC50 values of 4–23 nM in patent examples) [2][3]. When a synthetic route requires a benzonitrile-linked 3-methylpiperidine with a free 5-amino group for further derivatization, this compound is structurally mandated rather than fungible with des-methyl or non-amino analogs [4]. The dihydrochloride salt form (CAS 1982760-99-5) is specified when aqueous reaction conditions are required [5].

Pharmaceutical Reference Standard and Impurity Profiling

5-Amino-2-(3-methylpiperidin-1-yl)benzonitrile dihydrochloride is structurally related to the Alogliptin-related compound class. Alogliptin Related Compound 6 DiHCl is defined as (R)-2-((3-aminopiperidin-1-yl)methyl)benzonitrile dihydrochloride [6], a regioisomeric analog of the target compound. The target compound, with its 5-amino-2-(3-methylpiperidin-1-yl) substitution pattern rather than the 2-((3-aminopiperidin-1-yl)methyl) pattern, represents a distinct impurity or intermediate that may arise in DPP-4 inhibitor synthetic pathways. As such, well-characterized material of defined purity (preferably ≥98%) is required for HPLC reference standard preparation, method validation, and forced degradation studies in pharmaceutical quality control [7].

Chemical Biology Probe Development for Target Identification

The compound's bifunctional nature—combining a benzonitrile moiety (capable of reversible covalent interactions with catalytic cysteine or serine residues) with a 3-methylpiperidine group (a recognized peptidomimetic element) [8]—makes it a candidate scaffold for designing activity-based protein profiling (ABPP) probes. In the absence of published target engagement data for this specific compound, procurement for probe development should prioritize the highest available purity (98% free base ) and the salt form appropriate for the intended biochemical assay conditions [5]. De novo target profiling would need to be performed by the end user.

EU Regulatory-Compliant Industrial Synthesis

For industrial-scale chemical manufacturing within the European Economic Area, the REACH registration of 5-amino-2-(3-methylpiperidin-1-yl)benzonitrile dihydrochloride (EC 813-431-7) [9] provides a regulatory advantage over unregistered structural analogs. The availability of a formal GHS hazard classification and registered tonnage band supports compliance with EU occupational safety and environmental reporting requirements. Procurement from suppliers who can provide full QC documentation (NMR, HPLC, GC) and certificates of analysis is recommended for industrial applications subject to quality audit.

Quote Request

Request a Quote for 5-Amino-2-(3-methylpiperidin-1-yl)benzonitrile dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.